ethyl 4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazole-2-carboxylate
Overview
Description
Ethyl 4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazole-2-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. It features a unique structure comprising a benzodioxole ring, an oxadiazole ring, and a thiazole ring, making it an interesting subject for various scientific studies.
Preparation Methods
The synthesis of ethyl 4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazole-2-carboxylate typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Benzodioxole Ring: The benzodioxole ring is synthesized through a series of reactions starting from catechol and formaldehyde.
Synthesis of the Oxadiazole Ring: The oxadiazole ring is formed by reacting hydrazine derivatives with carboxylic acids or their derivatives.
Formation of the Thiazole Ring: The thiazole ring is synthesized by reacting α-haloketones with thiourea.
Chemical Reactions Analysis
Ethyl 4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring, using reagents like alkyl halides or acyl chlorides.
Scientific Research Applications
Ethyl 4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazole-2-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Biological Studies: It is used in biological assays to study its effects on various cell lines and its potential as a therapeutic agent.
Chemical Research: The compound serves as a model for studying the reactivity and stability of heterocyclic compounds.
Industrial Applications: It is explored for its potential use in the synthesis of other complex organic molecules and pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl 4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazole-2-carboxylate involves its interaction with specific molecular targets. The compound is known to inhibit enzymes such as cyclooxygenase (COX) and histone deacetylase (HDAC), which play crucial roles in cancer cell survival and proliferation. By inhibiting these enzymes, the compound induces apoptosis and cell cycle arrest in cancer cells .
Comparison with Similar Compounds
Ethyl 4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazole-2-carboxylate can be compared with similar compounds such as:
1-(1,3-Benzodioxol-5-yl)-2-(ethylamino)butan-1-one (Eutylone): Both compounds contain the benzodioxole ring, but eutylone is a stimulant and empathogen, whereas the target compound is studied for its anticancer properties.
4-(1,3-Benzodioxol-5-Yl)-5-(5-Ethyl-2,4-Dihydroxyphenyl)-2h-Pyrazole-3-Carboxylic Acid: This compound shares the benzodioxole ring but differs in its pyrazole structure and pharmacological properties.
Biological Activity
Ethyl 4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazole-2-carboxylate (CAS No. 1803603-51-1) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 345.33 g/mol. It features a complex structure that includes an oxadiazole ring and a thiazole moiety, which are known for their pharmacological significance.
- Antimicrobial Activity :
- Anticancer Properties :
- Anti-inflammatory Effects :
Table 1: Biological Activities of this compound
Biological Activity | Mechanism of Action | Reference |
---|---|---|
Antimicrobial | Inhibition of cell wall synthesis | |
Anticancer | Inhibition of telomerase and topoisomerase | |
Anti-inflammatory | Modulation of cytokine production |
Case Studies
-
Antimicrobial Study :
A study conducted on various derivatives of oxadiazoles demonstrated that compounds similar to this compound exhibited potent activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were significantly lower than those of standard antibiotics . -
Anticancer Research :
In vitro assays showed that the compound induced apoptosis in human cancer cell lines through the activation of caspases and the downregulation of anti-apoptotic proteins. This suggests a promising avenue for developing new anticancer therapies based on this scaffold .
Properties
IUPAC Name |
ethyl 4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazole-2-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O5S/c1-2-20-15(19)14-16-9(6-24-14)13-17-12(18-23-13)8-3-4-10-11(5-8)22-7-21-10/h3-6H,2,7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTUWGZBGXVBXFP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=CS1)C2=NC(=NO2)C3=CC4=C(C=C3)OCO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101121680 | |
Record name | 2-Thiazolecarboxylic acid, 4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101121680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1803603-51-1 | |
Record name | 2-Thiazolecarboxylic acid, 4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1803603-51-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Thiazolecarboxylic acid, 4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101121680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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